5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
5-bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(10)3-6(11)8(7)9(12,13)14/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNEJYNEHILLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216987 | |
| Record name | 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204654-95-5 | |
| Record name | 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204654-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alternative Halogenation via Diazotization
For substrates with an amino group at position 5, diazotization followed by Sandmeyer reaction introduces bromine:
Procedure :
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Reduce a nitro precursor to aniline.
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Diazotize with NaNO2/HCl at 0°C.
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Treat with CuBr/HBr to yield aryl bromide.
Limitation : Requires prior functionalization with a nitro group, adding synthetic steps.
Coupling Reactions for Modular Assembly
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling can install the ethoxy group via boronic acid intermediates:
Procedure :
-
Synthesize 3-ethoxy-5-borono-1-fluoro-2-(trifluoromethyl)benzene via Grignard formation and borylation.
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Couple with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene using Pd(PPh3)4 (2 mol%) and Na2CO3 in THF/water (3:1) at 80°C.
Yield : ~57% (based on analogous couplings).
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are purified via:
-
Distillation : Effective for volatile byproducts.
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Crystallization : Chilled water or ethanol/water mixtures precipitate high-purity solids.
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Chromatography : Silica gel with ethyl acetate/hexane eluents resolves regioisomers.
Characterization Data :
Industrial Scalability and Cost Considerations
The nucleophilic substitution route is most scalable due to:
Chemical Reactions Analysis
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at position 5 participates in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds.
Suzuki–Miyaura Coupling
This reaction couples the aryl bromide with organoboron compounds under palladium catalysis:
General Reaction :
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : K₂CO₃ or Na₂CO₃
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature : 80–100°C
Example :
Coupling with phenylboronic acid yields 5-phenyl-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene.
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring for nucleophilic substitution at the bromine position.
Reaction with Amines
General Reaction :
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Catalyst : CuI/1,10-phenanthroline
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Solvent : Dimethylformamide (DMF)
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Temperature : 120–140°C
Example :
Reaction with aniline derivatives produces substituted aryl amines for pharmaceutical applications.
Electrophilic Aromatic Substitution
The compound’s reactivity toward electrophiles is reduced due to the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluorine groups.
Nitration
The trifluoromethyl group deactivates the ring, making nitration significantly slower compared to benzene. Experimental data from analogous compounds show:
Mechanism :
Electrophilic attack occurs meta to the -CF₃ group, but the reaction requires harsh conditions (e.g., HNO₃/H₂SO₄ at >100°C).
Ethoxy Group Reactivity
The ethoxy (-OCH₂CH₃) group can undergo demethylation or hydrolysis under acidic conditions:
Applications :
-
Generate phenolic intermediates for further derivatization.
Elimination Reactions
Under strongly basic conditions, elimination of HBr may occur, forming a quinone methide intermediate:
Conditions :
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Base : Potassium tert-butoxide
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Solvent : DMF or DMSO
-
Temperature : 60–80°C
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Biological Studies: Used in research to study the effects of halogenated aromatic compounds on biological systems.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzene Derivatives
The following compounds share structural similarities but differ in substituent type, position, or functional groups:
Table 1: Substituent Comparison
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound enhances steric bulk compared to trifluoromethoxy (OCF₃) in analog compounds, impacting binding affinity in receptor-ligand interactions .
- Ethoxy vs. Chloro/Methoxy : The ethoxy group (OCH₂CH₃) provides moderate electron-donating effects, whereas chloro or methoxy substituents alter electronic density and reaction pathways in nucleophilic substitutions .
- Bromine Position : Bromine at position 5 (meta to trifluoromethyl) directs electrophilic substitution reactions differently compared to bromine at position 1 (ortho to substituents) .
Physicochemical Properties
Table 2: Physicochemical Data
Note: Limited experimental data are available for these niche compounds; computational methods (e.g., COSMO-RS) are often employed to predict properties.
Biological Activity
5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene is an organic compound notable for its unique combination of halogenated and ethoxy functional groups. This compound is structurally characterized by a bromine atom, a trifluoromethyl group, and an ethoxy group attached to a benzene ring. Its chemical formula is , and it is primarily used as a building block in organic synthesis and medicinal chemistry due to its potential biological activities.
The presence of multiple halogens (bromine and fluorine) and the ethoxy group significantly influence the compound's reactivity and biological interactions. The trifluoromethyl group, in particular, is known to enhance lipophilicity, potentially affecting the compound's ability to permeate biological membranes.
While direct studies on the mechanism of action for this compound are scarce, it can be hypothesized that its biological activity may arise from:
- Interaction with Enzymes : The halogen atoms may participate in enzyme-substrate interactions, potentially inhibiting or activating specific pathways.
- Antimicrobial Properties : Similar compounds have shown antibacterial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with similar halogenated compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-fluoroaniline | Contains an amino group | Exhibits antibacterial activity |
| 4-Fluoro-3-bromobenzaldehyde | Contains an aldehyde functional group | Reactive in condensation reactions |
| 2-Ethoxyfluorobenzene | Lacks trifluoromethyl group | Different electronic properties |
| 1-Bromo-4-(trifluoromethyl)benzene | Contains only bromine and trifluoromethyl groups | Higher lipophilicity affecting solubility |
Case Studies and Research Findings
Research into similar compounds has highlighted certain trends in biological activity:
- Antibacterial Activity : A review of nitrogen-based heterocyclic compounds indicated that halogenated derivatives often exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups such as bromine or fluorine can enhance this activity.
- Pharmacological Potential : Studies on FDA-approved drugs containing trifluoromethyl groups have shown that these compounds often display enhanced potency in various therapeutic areas due to improved interactions with biological targets .
- Toxicological Considerations : Given the potential hazards associated with bromo- and fluoro-substituted aromatic compounds, caution is advised when handling this compound. Its structural characteristics suggest it could possess similar toxicological profiles, necessitating further investigation into its safety .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene?
The synthesis typically involves bromination and substitution reactions. For example, bromination of a fluorinated benzene derivative using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlBr₃ or FeCl₃) under controlled temperature (e.g., 0–20°C) can introduce bromine at the desired position . Ethoxy group introduction may involve nucleophilic substitution (e.g., Williamson ether synthesis) using sodium ethoxide and a halogenated precursor. Purity optimization requires column chromatography or recrystallization, with analytical validation via HPLC (>95% purity thresholds) .
Q. How can researchers characterize the structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl and fluoro substituents; ¹H NMR for ethoxy and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₆BrF₄O, expected MW ~289.03) and isotopic patterns for bromine .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity and identify byproducts .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation of bromo and trifluoromethyl groups. Avoid exposure to moisture, as hydrolysis of the ethoxy group may occur . Stability tests under inert atmospheres (N₂/Ar) are advised for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during substitution reactions?
Contradictions in substitution patterns (e.g., unexpected para/meta products) may arise from competing electronic effects (e.g., electron-withdrawing -CF₃ vs. electron-donating -OEt). Methodological approaches include:
- Computational Modeling : Density Functional Theory (DFT) to predict transition-state energies and identify dominant reaction pathways .
- Isotopic Labeling : Use deuterated analogs to track substituent orientation during synthesis .
- Cross-Validation : Compare results across multiple techniques (e.g., X-ray crystallography and NOESY NMR) to confirm regiochemistry .
Q. What experimental designs are suitable for studying environmental degradation pathways?
Environmental fate studies require:
- Hydrolytic Stability Tests : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS. The trifluoromethyl group is resistant to hydrolysis, but bromine may leach as Br⁻ ions .
- Photolysis Experiments : Use UV-Vis light (λ = 290–400 nm) to simulate sunlight exposure. Quantify photoproducts (e.g., defluorinated or debrominated derivatives) using GC-MS .
- Ecotoxicity Assays : Evaluate acute toxicity (e.g., Daphnia magna LC₅₀) to assess ecological risks .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Molecular Dynamics (MD) Simulations : Model interactions with biomolecules (e.g., enzymes) to predict metabolic pathways or binding affinities .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Solvent Effects : Use COSMO-RS models to optimize solvent selection for reactions (e.g., polar aprotic solvents for SNAr reactions) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
